molecular formula C21H27NO4S B2870620 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797027-65-6

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No. B2870620
CAS RN: 1797027-65-6
M. Wt: 389.51
InChI Key: LOPQBRVUOOZKJP-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as IMET, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, antitumor, and analgesic properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and physiological effects:
2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activity of certain enzymes that are involved in inflammation. Additionally, 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to possess potent anti-inflammatory and antitumor properties. However, there are also some limitations to its use. For example, its mechanism of action is not yet fully understood, and there is limited data on its safety and toxicity.

Future Directions

There are several future directions for research on 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide. One area of interest is the development of novel drugs based on 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide for the treatment of inflammatory and autoimmune disorders, as well as cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide and to determine its safety and toxicity. Finally, research is needed to explore the potential of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide as a tool for studying the molecular mechanisms underlying inflammation and tumor growth.

Synthesis Methods

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-bromo-4-(isopropylsulfonyl)phenyl with 2-methoxy-2-(o-tolyl)ethylamine to form an intermediate product. This intermediate product is then reacted with acetic anhydride to produce the final product, 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has been found to have antitumor properties, making it a promising candidate for the development of cancer treatments.

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-15(2)27(24,25)18-11-9-17(10-12-18)13-21(23)22-14-20(26-4)19-8-6-5-7-16(19)3/h5-12,15,20H,13-14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQBRVUOOZKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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